2-bromophenyl 2,4-dinitrobenzoate
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Overview
Description
2-Bromophenyl 2,4-dinitrobenzoate is an organic compound characterized by the presence of bromine, nitro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromophenyl 2,4-dinitrobenzoate typically involves the esterification of 2-bromophenol with 2,4-dinitrobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-bromoaniline derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-Bromophenyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromophenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage.
Comparison with Similar Compounds
2-Bromophenyl 4-nitrobenzoate: Similar structure but with only one nitro group, leading to different reactivity and applications.
2-Chlorophenyl 2,4-dinitrobenzoate: Chlorine instead of bromine, which affects the compound’s reactivity and interaction with nucleophiles.
2-Bromophenyl 2,4-dinitrophenyl ether: An ether derivative with different physical and chemical properties.
Uniqueness: 2-Bromophenyl 2,4-dinitrobenzoate is unique due to the combination of bromine and two nitro groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing nitro groups and the electron-donating ester group creates a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(2-bromophenyl) 2,4-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNVLFMXYDJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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